3-Methyl-4-n-propoxybenzyl alcohol
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Overview
Description
3-Methyl-4-n-propoxybenzyl alcohol is an organic compound that belongs to the class of benzyl alcohols It features a benzene ring substituted with a methyl group at the third position and a propoxy group at the fourth position, with a hydroxyl group (-OH) attached to the benzyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-n-propoxybenzyl alcohol can be synthesized through several methods, including:
Reduction of Ketones or Aldehydes: One common method involves the reduction of 3-methyl-4-n-propoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-n-propoxybenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), or hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: 3-Methyl-4-n-propoxybenzaldehyde.
Reduction: 3-Methyl-4-n-propoxybenzylamine.
Substitution: 3-Methyl-4-n-propoxybenzyl chloride or bromide.
Scientific Research Applications
3-Methyl-4-n-propoxybenzyl alcohol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-4-n-propoxybenzyl alcohol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Signal Transduction: The compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Antimicrobial Activity: It exerts antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simpler analog with a hydroxyl group attached to a benzyl carbon without additional substituents.
4-Methoxybenzyl Alcohol: Similar structure but with a methoxy group instead of a propoxy group.
3-Methylbenzyl Alcohol: Lacks the propoxy group, having only a methyl group at the third position.
Uniqueness
3-Methyl-4-n-propoxybenzyl alcohol is unique due to the presence of both a methyl and a propoxy group on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(3-methyl-4-propoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7,12H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWGZFZMLYXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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